molecular formula C7H7ClINO2 B14026886 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine

2-Chloro-6-iodo-3-(methoxymethoxy)pyridine

Cat. No.: B14026886
M. Wt: 299.49 g/mol
InChI Key: WLJPSCRGCIFIOY-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-3-(methoxymethoxy)pyridine is an organic compound with the molecular formula C7H7ClINO2 and a molecular weight of 299.49 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of chlorine, iodine, and methoxymethoxy groups on the pyridine ring makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine typically involves the halogenation of a pyridine derivative. One common method includes the reaction of 2-chloro-3-hydroxypyridine with iodomethane in the presence of a base to introduce the iodine atom. The methoxymethoxy group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-3-(methoxymethoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-6-iodo-3-(methoxymethoxy)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodo-3-(methoxymethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-iodo-3-(methoxymethoxy)pyridine is unique due to the presence of both chlorine and iodine atoms, as well as the methoxymethoxy group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C7H7ClINO2

Molecular Weight

299.49 g/mol

IUPAC Name

2-chloro-6-iodo-3-(methoxymethoxy)pyridine

InChI

InChI=1S/C7H7ClINO2/c1-11-4-12-5-2-3-6(9)10-7(5)8/h2-3H,4H2,1H3

InChI Key

WLJPSCRGCIFIOY-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(N=C(C=C1)I)Cl

Origin of Product

United States

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